1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
The molecule belongs to a class of chemicals that feature a combination of purine and pyrazole rings, which are often explored for their potential biological activities and chemical properties. Such compounds are of interest in pharmaceutical chemistry due to their diverse biological activities and their potential as therapeutic agents.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. While specific synthesis steps for this compound are not directly available, related works suggest that regiospecific synthesis methods and single-crystal X-ray analysis are crucial for confirming the structure of similar compounds (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction, which provide insights into the regioisomer formation and conformational details (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical behavior of this compound would be influenced by its functional groups. Benzyl and methoxyethyl substituents, for example, might participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The purine core adds another layer of complexity, potentially undergoing reactions typical for heterocyclic amines.
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility, and crystalline form, can be inferred from single-crystal X-ray analysis. This technique also reveals hydrogen-bonding patterns and crystal packing, which are crucial for understanding the compound's stability and solubility (Kumarasinghe et al., 2009).
Scientific Research Applications
Synthesis and Cytotoxic Activity
This compound's derivatives have been synthesized and tested for cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, showed potent cytotoxic properties, with some compounds exhibiting IC(50) values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Anticancer Agents Development
Derivatives similar to 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione have been designed as potential anticancer agents. Pyrano[2,3-f]chromene-4,8-dione derivatives, for instance, demonstrated significant anticancer activities against human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma (Hongshuang et al., 2017).
Catalyst in Chemical Synthesis
Compounds structurally related to the specified chemical, such as 1,3-dimethyl-7H-purine-2,6-dione (theophylline), have been employed as catalysts in the synthesis of complex chemical structures. These catalysts have facilitated the formation of novel derivatives under environmentally friendly and solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of related compounds, providing insights into their molecular configuration and potential for forming specific types of chemical bonds. This analysis is critical in understanding the compound's interactions at a molecular level and its potential applications in various fields of chemistry (Jager & Otterbein, 1980).
Analgesic Activity
Derivatives with structural similarities to the compound have been studied for their analgesic properties. For example, studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, suggesting potential use in pain management (Zygmunt et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-5-7-16(22)8-6-15/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDXLWTZBAOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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